molecular formula C₂₇H₃₅N₅O₆ B1142703 Pixantrone-bis-(2'-N-BOC) CAS No. 144510-94-1

Pixantrone-bis-(2'-N-BOC)

Cat. No.: B1142703
CAS No.: 144510-94-1
M. Wt: 525.6
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Description

Pixantrone-bis-(2'-N-BOC) is a chemically modified derivative of pixantrone, an aza-anthracenedione antineoplastic agent. The parent compound, pixantrone, is conditionally approved for the treatment of relapsed or refractory aggressive B-cell non-Hodgkin's lymphoma (NHL) and was designed to exhibit reduced cardiotoxicity compared to traditional anthracyclines like doxorubicin and anthracenediones like mitoxantrone . Pixantrone's primary mechanism of action involves intercalating into DNA and inhibiting topoisomerase II, leading to double-strand breaks and apoptosis of tumor cells . Its novel structure, which includes a nitrogen heteroatom instead of a dihydroxyphenyl ring, is key to its improved safety profile, as it lacks iron-binding capacity and shows reduced potential for forming reactive oxygen species, thereby lowering cardiotoxic risk . The bis-(2'-N-BOC) derivative is a protected form of pixantrone, where the primary amine groups on the aminoethyl side chains are shielded with tert-butoxycarbonyl (BOC) groups. This modification is strategically employed in chemical synthesis to enhance the compound's stability, control its reactivity, and facilitate specific conjugation strategies during research and development. Consequently, Pixantrone-bis-(2'-N-BOC) serves as a critical synthetic intermediate for scientists exploring novel analogs, developing antibody-drug conjugates (ADCs), or conducting structure-activity relationship (SAR) studies to further investigate and optimize the pharmacological properties of the pixantrone scaffold.

Properties

CAS No.

144510-94-1

Molecular Formula

C₂₇H₃₅N₅O₆

Molecular Weight

525.6

Synonyms

Pixantrone-bis-(2’-N-tert-butoxycarbonyl);  di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications

Synthesis of Pixantrone-bis-(2'-N-BOC) and Related Derivatives

The synthesis of Pixantrone-bis-(2'-N-BOC) involves the selective protection of the two secondary amine functionalities present in the pixantrone (B1662873) core structure. This transformation is typically achieved by reacting pixantrone with a suitable BOC-donating reagent.

The introduction of the N-BOC group onto the secondary amine moieties of pixantrone is a standard protection strategy that utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the electrophilic source of the BOC group. nbinno.com The reaction is generally carried out in the presence of a base to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity. fishersci.co.uk

Common bases employed for this transformation include organic amines such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), as well as inorganic bases like sodium bicarbonate or sodium carbonate. The choice of solvent is critical and is often an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) to ensure the solubility of the reactants and to avoid competing reactions. fishersci.co.uknih.gov

The general reaction scheme for the N-BOC protection of the two secondary amine groups in pixantrone can be represented as follows:

Pixantrone + 2 (Boc)₂O + Base → Pixantrone-bis-(2'-N-BOC) + Byproducts

The stoichiometry of the reagents is a key parameter, with a molar excess of di-tert-butyl dicarbonate and the base typically used to drive the reaction to completion.

The primary chemical transformation in the synthesis of Pixantrone-bis-(2'-N-BOC) is the nucleophilic attack of the secondary amine nitrogen atoms of pixantrone on one of the carbonyl carbons of di-tert-butyl dicarbonate. The reaction proceeds through a tetrahedral intermediate which then collapses, leading to the formation of the N-BOC protected amine and the release of tert-butanol (B103910) and carbon dioxide as byproducts. nbinno.comtotal-synthesis.com

Optimization of the reaction conditions is essential to maximize the yield of Pixantrone-bis-(2'-N-BOC) while minimizing the formation of side products. Key parameters that are typically varied during optimization include the choice of base, solvent, reaction temperature, and reaction time.

A systematic study of these parameters allows for the identification of the optimal conditions for the reaction. For instance, stronger, non-nucleophilic bases may lead to faster reaction rates, while the choice of solvent can influence the solubility of reactants and the stability of intermediates. The reaction temperature is also a critical factor; while elevated temperatures can increase the reaction rate, they may also lead to the decomposition of reactants or products. researchgate.net

Below is an interactive data table summarizing a hypothetical optimization study for the synthesis of Pixantrone-bis-(2'-N-BOC).

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Triethylamine (2.2)Dichloromethane251275
2Diisopropylethylamine (2.2)Dichloromethane251282
3Sodium Bicarbonate (3.0)Tetrahydrofuran402465
4Diisopropylethylamine (2.2)Tetrahydrofuran251285
5Diisopropylethylamine (2.5)Tetrahydrofuran40892

This table represents hypothetical data for illustrative purposes.

Isolation and Purification Techniques for the Compound

Following the completion of the reaction, the crude product mixture containing Pixantrone-bis-(2'-N-BOC) and various impurities must be subjected to purification. A typical workup procedure involves quenching the reaction, followed by an aqueous extraction to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. orgsyn.org

The crude product is then purified using column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane (B92381) or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), is employed to separate the desired product from unreacted starting materials and other impurities. orgsyn.org The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

Methods for Structural Elucidation of Pixantrone-bis-(2'-N-BOC) (e.g., Spectroscopy, Mass Spectrometry)

The definitive identification and structural confirmation of the synthesized Pixantrone-bis-(2'-N-BOC) are achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the protons of the pixantrone backbone, as well as a prominent signal corresponding to the tert-butyl protons of the two BOC groups. The integration of these signals would confirm the presence of two BOC groups per molecule. The ¹³C NMR spectrum would display signals for the carbonyl carbons of the carbamate (B1207046) groups and the quaternary carbons of the tert-butyl groups, providing further evidence for the successful N-BOC protection.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of Pixantrone-bis-(2'-N-BOC). This technique provides a highly accurate confirmation of the elemental composition of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. The spectrum of Pixantrone-bis-(2'-N-BOC) would be expected to show a strong absorption band corresponding to the carbonyl stretching vibration of the carbamate groups, typically in the region of 1680-1720 cm⁻¹.

The combined data from these analytical techniques provides unequivocal evidence for the successful synthesis and structural integrity of Pixantrone-bis-(2'-N-BOC).

Molecular and Cellular Mechanism of Action in Preclinical Models

Interaction with Nucleic Acids

Pixantrone's cytotoxic effects are significantly linked to its ability to interact directly with DNA, leading to conformational changes, damage, and interference with normal cellular processes.

Pixantrone (B1662873) binds to DNA primarily through intercalation, where its planar aromatic ring structure inserts between the base pairs of the DNA double helix. tandfonline.comrsc.orgdrugbank.com This non-covalent interaction is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy studies, which show large upfield shifts for the aromatic protons of pixantrone upon binding to oligonucleotides, a characteristic sign of intercalation. rsc.org

Further NMR analysis indicates that pixantrone preferentially intercalates from the DNA major groove at 5'-CG (cytosine-guanine) sequences. rsc.org Studies have also demonstrated binding at symmetric CpA sites. tandfonline.com While intercalation is the predominant binding mode, there is also evidence of weaker associations in the minor groove. rsc.org

Beyond simple intercalation, pixantrone can form covalent adducts with DNA, a process greatly facilitated by formaldehyde (B43269), which can be found at elevated levels in cancer cells. tandfonline.comtandfonline.com Formaldehyde acts as a methylene (B1212753) bridge, linking the drug's side chain amino groups to the N2 amino group of guanine. tandfonline.comtandfonline.com These pixantrone-DNA adducts form selectively at CpG and CpA dinucleotide sequences. nih.gov The propensity of pixantrone to form these adducts is reported to be 10- to 100-fold greater than that of mitoxantrone (B413). tandfonline.comnih.gov Furthermore, these adducts are more stable than those formed by mitoxantrone, which may contribute to their biological activity. tandfonline.comnih.gov

Table 1: Comparative Stability of Formaldehyde-Activated DNA Adducts
CompoundThermal Midpoint (Tm) of Adduct DissociationAdduct Half-Life at 37°C
Pixantrone62.5°C80 minutes
Mitoxantrone49.0°C25 minutes
Data sourced from preclinical in vitro crosslinking assays. nih.gov

The most significant impact of pixantrone on DNA topology is mediated through its inhibition of DNA topoisomerase II, an essential enzyme that manages the topological states of DNA by catalyzing the passage of a DNA double helix through a transient double-strand break in another. nih.gov By poisoning this enzyme, pixantrone prevents the proper relaxation of supercoiled DNA that occurs during critical processes like replication and transcription, ultimately leading to the accumulation of topological problems that are detrimental to the cell.

Pixantrone's interactions with DNA and associated enzymes lead to significant DNA damage. It is known to induce DNA double-strand breaks (DSBs), a particularly cytotoxic form of DNA damage. nih.govresearchgate.net The formation of these breaks has been confirmed in cellular assays that measure the phosphorylation of histone H2AX (γH2AX), a marker for DSBs. nih.govtandfonline.com

In addition to DSBs, pixantrone treatment leads to the formation of micronuclei. medicines.org.uknih.gov Rather than resulting from direct DNA damage signaling, this appears to be a consequence of mitotic perturbations. tandfonline.comnih.gov Pixantrone-treated cells exhibit defective kinetochore attachments, leading to chromosome mis-segregation, the formation of chromatin bridges during anaphase, and the subsequent generation of micronuclei. tandfonline.comtandfonline.comnih.gov Cell death often occurs after several rounds of this aberrant mitosis. tandfonline.comnih.gov

Table 2: Induction of Chromosomal Aberrations in PANC1 Cells by Pixantrone
Treatment Condition% Cells with Chromatin Bridges% Cells with Micronuclei
25 nM PIX, 48 hoursNot specifiedIncreased
100 nM PIX, 24 hours~15.7%Increased
Data represents the percentage of cells showing the specified aberration after treatment. nih.govresearchgate.net

Topoisomerase Inhibition

Pixantrone is classified as a topoisomerase II inhibitor, targeting the enzyme crucial for resolving topological issues in DNA. nih.govdrugbank.commedchemexpress.com However, its interaction with topoisomerase II is nuanced and distinct from that of classic anthracyclines.

Preclinical studies have demonstrated that pixantrone is a targeting agent of DNA topoisomerase II. nih.gov Human cells have two isoforms of this enzyme, topoisomerase IIα and topoisomerase IIβ. Research indicates that pixantrone displays cellular selectivity for the topoisomerase IIα isoform. nih.govresearchgate.net This selectivity is evidenced by its greater effectiveness in forming and stabilizing covalent topoisomerase IIα-DNA complexes compared to topoisomerase IIβ-DNA complexes. nih.gov This is a key distinction from other agents like mitoxantrone, which is less selective. nih.gov

Topoisomerase II inhibitors can be broadly divided into two categories: catalytic inhibitors, which prevent the enzyme from functioning, and poisons, which stabilize the transient covalent complex formed between the enzyme and cleaved DNA. nih.gov This stabilized "cleavable complex" ultimately leads to the formation of permanent DNA double-strand breaks when encountered by the replication or transcription machinery.

Cellular Responses in Preclinical Cell Lines

Unlike classic cytotoxic agents that induce a robust arrest at specific cell cycle checkpoints, Pixantrone's primary mechanism of cell killing is characterized by the induction of severe mitotic perturbations. nih.govmedchemexpress.com In various solid tumor cell lines, including pancreatic (PANC1), breast (MCF7, T47D), and ovarian cancer lines, treatment with cytotoxic concentrations of Pixantrone does not lead to significant cell cycle arrest. nih.govresearchgate.net Instead, live-cell videomicroscopy reveals that cells treated with Pixantrone undergo multiple rounds of aberrant cell division before succumbing to cell death. nih.gov

The core of this mechanism lies in the impairment of mitotic fidelity. Pixantrone treatment leads to severe chromosomal aberrations, including the formation of chromatin bridges and micronuclei. nih.govguidechem.com This disruption of chromosome segregation is thought to arise from the generation of merotelic kinetochore attachments, where a single kinetochore is attached to microtubules from both spindle poles, causing chromosome non-disjunction. nih.govguidechem.com This latent type of DNA damage impairs mitosis without activating the standard DNA damage response or mitotic checkpoint signals, ultimately leading to a form of cell death known as mitotic catastrophe. nih.gov

The primary mode of cell death induced by Pixantrone is distinct from classical apoptosis. tandfonline.comacs.org Studies have shown that the tumor suppressor protein p53, a critical mediator of many apoptotic pathways, is not essential for Pixantrone to induce cell death. tandfonline.comtandfonline.comresearchgate.net This suggests that its cytotoxic action is not dependent on the canonical p53-mediated apoptosis pathway.

The mechanism of cell killing does not appear to correlate with the induction of DNA double-strand breaks that typically trigger apoptosis with other agents like doxorubicin (B1662922). tandfonline.comoup.com Instead, cell death is the culmination of successive rounds of failed mitosis. nih.gov However, in some contexts, such as in combination with radiation in KRAS-mutated cancer cells, treatment with Pixantrone has been associated with an increase in late apoptosis. nih.gov While direct caspase activation and mitochondrial pathway modulation are not the principal mechanisms, the severe genomic instability caused by the drug ultimately leads to a lethal outcome for the cancer cell.

Based on available preclinical data, the direct role of Pixantrone in the modulation of autophagy pathways is not well-characterized. While autophagy is a critical cellular process that can be affected by various anticancer agents, specific studies detailing Pixantrone's effects on autophagic flux, the formation of autophagosomes, or the expression of key autophagy-related proteins (Atg) are limited in the current scientific literature.

A defining feature of Pixantrone's molecular design and mechanism is its significantly reduced capacity to generate reactive oxygen species (ROS) compared to structurally related anthracyclines and anthracenediones. acs.orgdrugbank.com The cardiotoxicity of agents like doxorubicin is strongly linked to their ability to bind iron and catalyze the formation of damaging ROS within cardiomyocytes. tandfonline.comdrugbank.com

Pixantrone's chemical structure, which lacks the 5,8-hydroquinone moieties, makes it unable to effectively bind iron. tandfonline.comresearchgate.net This property renders it largely redox-inactive in cellular systems. drugbank.comnih.gov Preclinical studies in various models have confirmed this characteristic:

In human cardiac myocytes, Pixantrone does not generate significant ROS. nih.gov

Cell-free enzymatic systems show that Pixantrone can produce semiquinone free radicals, but this does not translate to cellular systems, likely due to low cellular uptake in certain models. guidechem.comresearchgate.netnih.gov

Direct comparisons show it is substantially less damaging to neonatal rat myocytes than doxorubicin or mitoxantrone. researchgate.netnih.gov

This reduced potential for ROS generation is considered a primary factor in Pixantrone's more favorable cardiac safety profile. researchgate.netnih.govmedchemexpress.com

CompoundIron Binding CapabilityROS Generation PotentialReference
PixantroneLow / NegligibleLow tandfonline.comdrugbank.comresearchgate.net
DoxorubicinHighHigh acs.orgtandfonline.com
MitoxantroneHighHigh nih.govacs.org

Impact on Gene Expression and Protein Synthesis

Pixantrone influences cellular function through several interactions with DNA and key cellular proteins, affecting DNA integrity and signal transduction pathways that govern gene expression.

One of the most significant molecular targets is topoisomerase II. Preclinical studies have demonstrated that Pixantrone is a selective inhibitor of the topoisomerase IIα isoform over the topoisomerase IIβ isoform. researchgate.netnih.govmdpi.com It acts as a "topoisomerase II poison" by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks. oup.comnih.gov The selectivity for topoisomerase IIα is clinically relevant, as this isoform is highly expressed in proliferating cancer cells, while topoisomerase IIβ is the predominant isoform in quiescent cells like cardiomyocytes. researchgate.netmdpi.com This selective action may further contribute to its reduced cardiotoxicity. researchgate.net

In addition to its effects on topoisomerase, Pixantrone's activity is modulated by the epigenetic state of DNA. The drug's ability to form covalent DNA adducts when activated by formaldehyde is significantly enhanced at methylated CpG dinucleotides. oup.com This suggests that the patterns of gene silencing and expression in cancer cells, often characterized by aberrant DNA methylation, could be a marker for drug sensitivity. oup.com

Furthermore, recent studies have uncovered its impact on key oncogenic signaling pathways. In KRAS-mutated cancer cells, Pixantrone has been shown to inhibit the activation of KRAS and downregulate its downstream effector pathways, including the MAPK and PI3K/Akt/mTOR pathways, particularly when combined with radiation. nih.gov In this context, treatment also leads to a robust upregulation of the senescence marker and cell cycle inhibitor p21, a protein that halts cell proliferation. nih.gov

Target/PathwayEffect of PixantroneCellular OutcomeReference
Topoisomerase IIαInhibition / PoisoningDNA strand breaks in cancer cells researchgate.netnih.gov
Topoisomerase IIβWeak InhibitionReduced effect on non-proliferating cells (e.g., cardiomyocytes) researchgate.netnih.govmdpi.com
KRAS Signaling PathwayInhibition (downregulation of MAPK, PI3K/Akt/mTOR)Suppression of pro-survival pathways nih.gov
p21UpregulationInduction of senescence/cell cycle arrest nih.gov
p53Not required for activityp53-independent cell death tandfonline.comtandfonline.com

Preclinical Efficacy and Selectivity Studies in Vitro and in Vivo Non Human Models

In Vitro Cytotoxicity and Growth Inhibition Studies

Pixantrone (B1662873) has demonstrated significant cytotoxic and growth-inhibitory effects across a wide array of cancer cell lines, encompassing both hematological malignancies and solid tumors. Its activity was initially established in murine lymphomatous and leukemic cell lines, where it was found to be highly effective. dovepress.com Subsequent studies have confirmed its potent anti-proliferative properties in various human cancer models.

In panels of solid tumor cell lines, pixantrone induces cell death irrespective of cell cycle perturbation. nih.gov For instance, it shows dose-dependent activity in breast cancer (MCF7, T47D), non-cancerous breast epithelial (MCF-10A), ovarian cancer (OVCAR5), and pancreatic cancer (PANC1) cell lines. nih.govresearchgate.net Research has also highlighted significant anti-myeloma properties, with pixantrone effectively inhibiting the proliferation and metabolic activity of all tested human multiple myeloma cell lines. nih.gov Notably, these anti-myeloma effects were more pronounced in tumor cells compared to non-malignant stromal cells, mesenchymal stem cells, or peripheral blood mononuclear cells from healthy donors. nih.gov

The concentration of pixantrone required to inhibit cell growth by 50% (IC50) varies among cell lines, indicating a spectrum of sensitivity.

Cell LineCancer TypeIC50 Value (nM)Assay Type
T47DBreast Cancer37.3MTS Assay (72h)
MCF-10ANon-cancerous Breast Epithelial126MTS Assay (72h)
OVCAR5Ovarian Cancer136MTS Assay (72h)
K562Human Leukemia100Growth Inhibition (72h)
PANC1Pancreatic Cancer~50Clonogenic Assay

Comparative studies consistently position pixantrone as a potent anticancer agent, though with a distinct profile when compared to related compounds like doxorubicin (B1662922) and mitoxantrone (B413). In initial preclinical evaluations against murine lymphoma and leukemia models, pixantrone's activity was found to be superior to that of doxorubicin. dovepress.com

However, in studies using human solid tumor cell lines, doxorubicin often appears more potent in direct cytotoxicity assays. Clonogenic survival assays, which measure long-term cell viability, revealed that various cancer cell lines were 4.5 to 18.5 times more sensitive to doxorubicin than to pixantrone. nih.govresearchgate.net A direct comparison of IC50 values in the K562 human leukemia cell line showed pixantrone (IC50 ≈ 100 nM) to be slightly less potent than doxorubicin (IC50 ≈ 80 nM) but more potent than mitoxantrone (IC50 ≈ 420 nM). nih.gov Despite differences in potency, a key distinguishing feature of pixantrone is its reduced cardiotoxicity in animal models compared to doxorubicin and mitoxantrone, which is attributed to its unique chemical structure that prevents iron binding and the subsequent generation of reactive oxygen species. tandfonline.comacs.orgresearchgate.net

AgentK562 Leukemia Cells IC50 (nM)Relative Cardiotoxicity (in vivo)
Pixantrone100Minimal
Doxorubicin80Marked
Mitoxantrone420High

The mechanisms underlying cellular sensitivity and resistance to pixantrone have been investigated, revealing parallels with other topoisomerase II-targeting agents. A primary mechanism of action for pixantrone involves targeting topoisomerase IIα. nih.govresearchgate.net Consequently, cancer cells can develop resistance by modifying the levels or activity of this enzyme. nih.gov

Studies using an etoposide-resistant human leukemia cell line (K/VP.5), which is characterized by reduced levels of topoisomerase IIα, demonstrated significant cross-resistance to pixantrone. nih.gov The K/VP.5 cells were 5.7-fold more resistant to pixantrone compared to the parental K562 cell line, which is comparable to the cross-resistance observed for doxorubicin and mitoxantrone in the same model. nih.gov This finding confirms that alterations in topoisomerase IIα are a key mechanism of acquired resistance.

Another significant resistance mechanism involves the overexpression of drug efflux pumps. The ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein, has been shown to confer resistance to pixantrone. nih.gov In a study using MDCK cells engineered to overexpress ABCB1, the IC50 for pixantrone increased dramatically from 58 nM in the parental cells to 4,500 nM in the ABCB1-overexpressing cells, indicating potent transport-related resistance. medchemexpress.com

In Vivo Antitumor Activity in Xenograft and Syngeneic Animal Models

The in vitro efficacy of pixantrone translates to significant antitumor activity in non-human in vivo models. Preclinical studies have repeatedly demonstrated its ability to inhibit tumor growth and, in some cases, cause tumor regression in various xenograft (human tumor in immunodeficient mice) and patient-derived xenograft (PDX) models.

In early studies, pixantrone showed superior activity in murine models of lymphoma and leukemia compared to other agents. dovepress.com Its efficacy extends to solid tumors, with investigations showing significant tumor growth inhibition in xenograft models of A549 lung cancer and S180 sarcoma. tandfonline.comnih.govnih.gov In a study on malignant peripheral nerve sheath tumors (MPNST), a type of soft tissue sarcoma, pixantrone demonstrated at least equal or superior tumor responses when compared to the standard-of-care agent, doxorubicin, across four different PDX models. kuleuven.be

Animal ModelCancer TypeKey Finding
Murine ModelsLymphoma & LeukemiaSuperior activity compared to doxorubicin. dovepress.com
A549 Xenograft (Nude Mice)Lung CancerAll tested formulations inhibited tumor growth compared to control. tandfonline.com
S180 Xenograft (Kunming Mice)SarcomaLiposomal pixantrone formulations showed the strongest anticancer effects. nih.gov
MPNST PDX Models (SCID Mice)Soft Tissue SarcomaEqual or superior response compared to doxorubicin. kuleuven.be

While direct, extensive studies focusing solely on the anti-metastatic and anti-angiogenic properties of pixantrone are limited, some preclinical evidence suggests it may influence these processes. Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.

The chicken chorioallantoic membrane (CAM) assay is a well-established in vivo model used to study angiogenesis. In a study evaluating the anti-myeloma properties of pixantrone, the CAM assay was used to show that pixantrone treatment induced a downregulation of myeloma-cell growth, indirectly suggesting an impact on the tumor-supporting microenvironment which includes vasculature. nih.gov Furthermore, some research has explored formulating pixantrone into liposomes designed to target tumor-associated macrophages (TAMs) or neutrophils, which are immune cells known to play significant roles in promoting both angiogenesis and metastasis. nih.govtandfonline.com Targeting these components of the tumor microenvironment with pixantrone-loaded nanoparticles represents a potential strategy to disrupt these tumor-promoting processes. However, more direct investigations are required to fully elucidate the specific effects of pixantrone on metastatic progression and tumor angiogenesis.

Efficacy in Drug-Resistant Animal Models

There is no available data from preclinical in vivo studies in non-human models to assess the efficacy of Pixantrone-bis-(2'-N-BOC) in the context of drug resistance.

Combination Studies with Other Therapeutic Agents in Preclinical Settings

Information regarding preclinical investigations into the use of Pixantrone-bis-(2'-N-BOC) in combination with other therapeutic agents is not available in the current body of scientific literature.

Investigation of Synergistic and Additive Antitumor Effects

Due to the absence of combination studies, there are no findings on potential synergistic or additive antitumor effects resulting from the co-administration of Pixantrone-bis-(2'-N-BOC) with other anticancer drugs.

Elucidation of Mechanisms Underlying Combination Benefits

As no combination benefits have been documented in preclinical settings for Pixantrone-bis-(2'-N-BOC), there is no research elucidating the potential mechanisms that would underlie such effects.

Absorption and Distribution Studies in Animal Models

Preclinical studies have detailed the absorption and distribution profile of pixantrone, also known as BBR 2778, in various animal models.

Tissue Distribution and Accumulation Patterns

Following administration, pixantrone exhibits a wide distribution throughout the body. aacrjournals.org In rats, the highest concentrations of the drug were found in skeletal muscle, liver, and kidney. openaccessjournals.com This suggests significant penetration into tissue compartments. aacrjournals.org Some accumulation of pixantrone has been observed in rats after repeated dosing, a phenomenon not seen in dog studies. openaccessjournals.com The large volume of distribution observed in preclinical models suggests a high degree of penetration into both intracellular and extracellular body fluids, leading to accumulation in tissue compartments. aacrjournals.org

Blood-Brain Barrier Penetration in Animal Models

Preclinical data indicate that pixantrone does not readily cross the blood-brain barrier. aacrjournals.orgopenaccessjournals.com In studies involving mice and rats, less than 0.05% of the administered dose was detected in the brain, suggesting limited central nervous system exposure. aacrjournals.org

Metabolism and Excretion Pathways in Preclinical Species

The metabolic fate and elimination routes of pixantrone have been characterized in preclinical species, revealing a primary reliance on fecal excretion.

Identification and Characterization of Metabolites

While detailed characterization of specific metabolites is not extensively documented in the provided results, the available information suggests that a significant portion of pixantrone is eliminated as unchanged drug. aacrjournals.orgnih.gov The focus of preclinical excretion studies has been on the routes of elimination for the parent compound and total radioactivity.

Preclinical studies utilizing radiolabeled [14C]BBR 2778 have shown that fecal excretion is the main pathway for elimination. aacrjournals.org Eight days after administration, the cumulative radioactivity excreted in the urine and feces was 15.2% and 39.5% of the administered dose in male mice, respectively, and 5.0% and 35.5% in rats. aacrjournals.org This indicates that a substantial portion of the drug and its metabolites are cleared through the biliary and fecal routes. aacrjournals.org In human studies, which are consistent with animal data, the renal excretion of the unchanged drug is a minor elimination pathway. aacrjournals.org

Enzymatic Biotransformation Processes

Information regarding the specific enzymatic biotransformation processes involved in the metabolism of pixantrone is limited in the provided search results. However, the data points towards metabolism, along with biliary excretion, as the primary mechanisms for the elimination of the administered dose. aacrjournals.org

Target Engagement and Pharmacodynamic Biomarkers in Preclinical Models

Pixantrone's mechanism of action involves interaction with DNA and inhibition of topoisomerase II. aacrjournals.orgtandfonline.comselleckchem.comnih.gov It is classified as a weak topoisomerase II inhibitor but is noted for its ability to form stable DNA adducts through alkylation, with a preference for hypermethylated DNA sites. selleckchem.comselleck.cn This interaction with DNA leads to the stabilization of the cleavable complex, stimulating topoisomerase II-mediated DNA cleavage. aacrjournals.org

Preclinical studies have demonstrated that pixantrone can quickly form stable DNA adducts in cell lines. openaccessjournals.com At low concentrations, complete stabilization of double-stranded DNA occurred within hours of exposure. openaccessjournals.com A relationship between plasma exposure to pixantrone and neutrophil count has been observed, suggesting that neutrophil levels could serve as a pharmacodynamic biomarker. europa.eu

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Models

Preclinical Pharmacodynamics

Pixantrone (B1662873), an aza-anthracenedione, has demonstrated significant antitumor activity in various preclinical models, and its efficacy is directly linked to its molecular mechanisms of action. nih.govdovepress.com The primary molecular effects of pixantrone involve interaction with DNA, leading to the inhibition of cellular processes crucial for cancer cell proliferation and survival. nih.gov

Preclinical studies have established that pixantrone acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix. nih.govdovepress.com This intercalation leads to the compaction of nucleic acids. nih.govdovepress.com Furthermore, pixantrone is capable of directly alkylating DNA, which results in the formation of stable DNA adducts. nih.govdovepress.comopenaccessjournals.com This covalent binding to DNA is a key feature of its cytotoxic activity. In cell line studies, pixantrone has been shown to rapidly form these stable DNA adducts, achieving complete stabilization of double-stranded DNA within hours of exposure at low concentrations. openaccessjournals.com

The compound also exhibits a weak inhibitory effect on topoisomerase II, an enzyme critical for DNA replication and repair. nih.govdovepress.comnih.gov This multi-faceted interaction with DNA disrupts its normal function, ultimately triggering cell death pathways in rapidly dividing cancer cells.

The translation of these molecular actions into in vivo efficacy has been observed in multiple animal models of hematologic malignancies and solid tumors. nih.govdovepress.com In murine models of lymphoma and leukemia, pixantrone demonstrated superior antitumor activity when compared to other agents, including the established anthracycline, doxorubicin (B1662922). nih.govdovepress.com Its cytotoxic effects in leukemia and lymphoma models were particularly notable. nih.gov

The efficacy of pixantrone in these preclinical models provides a strong rationale for its clinical investigation. The correlation between its fundamental molecular interactions with DNA and the observed tumor growth inhibition in animal studies underscores the compound's mechanism-based therapeutic potential.

Interactive Data Table: Summary of Preclinical Efficacy Findings for Pixantrone

Animal ModelCancer TypeKey Efficacy FindingsMolecular CorrelateReference(s)
Murine ModelsLymphomatous and Leukemic Cell LinesSuperior antitumor activity compared to doxorubicin.DNA intercalation and adduct formation. nih.govdovepress.com
Murine ModelsLeukemia and LymphomaSuperior cytotoxic activity compared to other agents.Inhibition of topoisomerase II and DNA alkylation. nih.gov
Mouse ModelsGeneral Hematologic NeoplasmsSignificant antitumor activity; superior to other agents at various dosages.DNA intercalation, nucleic acid compaction, DNA adduct formation. nih.govdovepress.com

Structure Activity Relationship Sar and Structural Optimization

Impact of N-BOC Groups on Biological Activity and Selectivity

In the chemical synthesis of pixantrone (B1662873) and its analogs, the primary amino groups in the side chains are often protected to prevent unwanted side reactions. A common protecting group used for this purpose is the tert-butyloxycarbonyl (BOC) group. newdrugapprovals.orgresearchgate.netmdpi.com The resulting intermediate, "Pixantrone-bis-(2'-N-BOC)," is a precursor to the final active compound.

The N-BOC groups are introduced to temporarily block the reactivity of the terminal amino groups during the synthesis process. organic-chemistry.org This protection strategy allows for selective modifications at other positions of the molecule. Crucially, the BOC groups are removed in the final stages of synthesis, typically under acidic conditions, to yield the free primary amines in the side chains of pixantrone. newdrugapprovals.org

Therefore, "Pixantrone-bis-(2'-N-BOC)" is a synthetic intermediate and not the biologically active form of the drug. The presence of the bulky and lipophilic N-BOC groups would significantly alter the molecule's ability to interact with its biological targets, primarily DNA and topoisomerase II. The free primary amino groups of pixantrone are essential for its mechanism of action, which involves intercalation into DNA and the formation of stable drug-DNA adducts. acs.orgresearchgate.net Consequently, there is no available research data on the biological activity or selectivity of the N-BOC protected form, as it is the deprotected pixantrone that exerts the therapeutic effects.

Influence of Anthracenedione Core Modifications on Potency and Specificity

The anthracenedione scaffold is a key pharmacophore in a number of anticancer agents. The specific structure of this core in pixantrone, an aza-anthracenedione, plays a critical role in its biological activity and reduced cardiotoxicity. scirp.orgscirp.org

The replacement of a carbon atom with a nitrogen atom in the anthracenedione ring system, creating an aza-anthracenedione, distinguishes pixantrone from its predecessor, mitoxantrone (B413). scirp.orgscirp.org This modification has been shown to influence the drug's interaction with DNA and topoisomerase II, as well as its potential to generate reactive oxygen species (ROS), which is a major contributor to the cardiotoxicity of older anthracyclines. nih.gov

Studies comparing different aza-anthracenedione analogs have revealed that the position of the nitrogen atom within the core and modifications to the side chains can lead to significant differences in cytotoxic potency. nih.gov For instance, research on various aza-anthracenedione congeners, including pixantrone (referred to as BBR 2778 in some studies), has demonstrated that while DNA reactivity is necessary for their cytotoxic effect, it is not the sole determinant of potency. nih.gov The nature of the DNA breaks induced by these compounds also appears to differ, suggesting that the specific proteins involved in the drug-DNA complexes may vary among analogs. nih.gov

The table below summarizes the cytotoxic activity of pixantrone in comparison to other anthracenedione-based drugs in different cell lines.

CompoundCell LineIC50 (µM)Reference
PixantroneK5620.10 nih.gov
Doxorubicin (B1662922)K5620.08 nih.gov
MitoxantroneK5620.42 nih.gov
PixantroneK/VP.5~0.57 nih.gov

IC50 values represent the concentration of the drug required to inhibit the growth of 50% of the cells.

These findings highlight that modifications to the anthracenedione core, such as the introduction of a heteroatom, can fine-tune the biological activity and specificity of this class of compounds.

Development of Structure-Activity Models for Derivative Design

To guide the synthesis of new and more effective pixantrone derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are valuable tools. scirp.orgacs.org These models aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. scirp.org

While specific QSAR or pharmacophore models for pixantrone derivatives are not extensively reported in the public domain, studies on structurally related compounds like anthrapyrazoles (analogs of losoxantrone (B1675152) and piroxantrone) provide insights into how such models can be developed. acs.org For these compounds, 3D-QSAR studies have been conducted by docking the molecules into DNA and using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). acs.org These analyses have successfully identified key structural features responsible for their activity, such as the importance of hydrogen-bond donor interactions and electrostatic interactions with the protonated amino side chains. acs.org

Similarly, QSAR studies on other aminopyrimidoisoquinolinequinones have been used to understand their mechanism of action by categorizing them based on their activity profiles. scirp.orgscirp.org These models can help in predicting the activity of new, untested compounds and in identifying the key molecular descriptors that influence their biological response.

The development of such predictive models for pixantrone derivatives would involve:

Data Set Compilation: Gathering a series of pixantrone analogs with their corresponding biological activity data (e.g., IC50 values).

Molecular Descriptor Calculation: Computing various physicochemical and structural properties for each analog.

Model Generation and Validation: Using statistical methods to build a correlation between the descriptors and the biological activity, followed by rigorous validation of the model's predictive power.

By applying these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery of novel pixantrone derivatives with enhanced potency and improved therapeutic profiles.

Theoretical and Computational Studies

Molecular Docking and Binding Affinity Predictions with Molecular Targets

No molecular docking studies detailing the binding affinity and interaction patterns of Pixantrone-bis-(2'-N-BOC) with any molecular targets have been found in the public domain.

Molecular Dynamics Simulations of Compound-Target Interactions

There are no published molecular dynamics simulations that investigate the stability and dynamics of the complex formed between Pixantrone-bis-(2'-N-BOC) and any biological target.

Quantum Chemical Calculations for Electronic Properties and Reactivity

No quantum chemical calculations have been reported that describe the electronic properties, such as molecular orbital energies, electrostatic potential, or reactivity descriptors for Pixantrone-bis-(2'-N-BOC).

In Silico Prediction of Preclinical ADME (Absorption, Distribution, Metabolism, Excretion) Properties

There are no available in silico studies predicting the ADME properties of Pixantrone-bis-(2'-N-BOC).

Future computational research is required to elucidate the theoretical profile of Pixantrone-bis-(2'-N-BOC) and to understand how the bis-(2'-N-BOC) modification influences its behavior at a molecular level compared to its parent compound, Pixantrone (B1662873).

Future Directions and Translational Research Potential Preclinical Focus

Development of Novel Prodrug Strategies and Advanced Delivery Systems for Pixantrone-bis-(2'-N-BOC)

There is no available research detailing the development of prodrug strategies or advanced delivery systems specifically for Pixantrone-bis-(2'-N-BOC). The introduction of two tert-butyloxycarbonyl (BOC) protecting groups on the 2'-N positions of the ethylamino side chains of Pixantrone (B1662873) would fundamentally alter its physicochemical properties. In theory, such a modification could be explored as a prodrug approach, where the BOC groups are designed to be cleaved in vivo to release the active Pixantrone. However, no studies have been published to validate this concept or to explore delivery systems such as nanoparticles or liposomes for this specific derivative.

Exploration of Efficacy in Additional Preclinical Disease Models

No preclinical studies have been published that evaluate the efficacy of Pixantrone-bis-(2'-N-BOC) in any disease models. The cytotoxic and anti-proliferative activities of this compound have not been reported in the scientific literature. Therefore, no data exists on its potential application in oncology, immunology, or other therapeutic areas.

Identification and Validation of Predictive Biomarkers for Preclinical Response

The identification and validation of predictive biomarkers are contingent on the availability of preclinical efficacy data. As there are no published studies on the biological activity of Pixantrone-bis-(2'-N-BOC), no efforts to identify biomarkers that could predict response to this specific compound have been undertaken or reported.

Further Elucidation of Complex Molecular Pathways and Resistance Mechanisms at the Preclinical Level

The molecular pathways modulated by Pixantrone-bis-(2'-N-BOC) and any potential mechanisms of resistance to this compound remain uninvestigated. Research on the parent compound, Pixantrone, has identified its role as a topoisomerase II inhibitor and DNA intercalator. However, it cannot be assumed that the BOC-protected derivative would share the same mechanism of action or resistance profile without specific preclinical investigation.

Investigation of Novel Synthetic Pathways for Analogues with Enhanced Preclinical Profiles

While the synthesis of Pixantrone-bis-(2'-N-BOC) is chemically feasible, there are no published reports detailing its synthesis or the exploration of novel synthetic pathways to create analogues of this specific compound. Research in the field has focused on the synthesis and modification of the core aza-anthracenedione scaffold of Pixantrone itself, rather than this particular derivative.

Q & A

Basic: What are the critical steps for synthesizing and characterizing Pixantrone-bis-(2'-N-BOC)?

Methodological Answer:

  • Synthesis: Optimize Boc-protection under anhydrous conditions, using reagents like di-tert-butyl dicarbonate (common in Boc chemistry, as seen in structurally similar compounds ). Monitor reaction progress via TLC or HPLC.
  • Characterization: Confirm identity using 1^1H/13^{13}C NMR (assign peaks for Boc groups at ~1.4 ppm for tert-butyl) and high-resolution mass spectrometry (HRMS). Purity should exceed 95% (validated by reverse-phase HPLC with UV detection at 254 nm) .
  • Documentation: Follow Beilstein Journal guidelines: report synthesis protocols in detail, including solvent systems, catalysts, and purification steps. Limit main text to key compounds; auxiliary data in supplementary materials .

Basic: How should researchers handle stability and storage of Pixantrone-bis-(2'-N-BOC)?

Methodological Answer:

  • Storage: Store at 0°C–6°C under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis. Short shelf life necessitates validation of compound integrity before each use .
  • Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–4 weeks). Monitor degradation products via LC-MS and compare to synthetic standards .

Advanced: How to design experiments to assess Pixantrone-bis-(2'-N-BOC)’s mechanism of action in cancer models?

Methodological Answer:

  • In Vitro: Use PICO framework:
    • Population: Cancer cell lines (e.g., leukemia, lymphoma).
    • Intervention: Dose-response curves (0.1–10 µM) with Pixantrone-bis-(2'-N-BOC).
    • Comparison: Parent compound (pixantrone) and negative controls.
    • Outcome: IC50_{50}, apoptosis (Annexin V/PI staining), DNA intercalation (ethidium bromide displacement assays) .
  • In Vivo: Optimize pharmacokinetics (PK) using murine models. Measure plasma half-life, tissue distribution (LC-MS/MS), and toxicity (hematological/organ function markers) .

Advanced: How to resolve contradictions in reported cytotoxicity data for Pixantrone-bis-(2'-N-BOC)?

Methodological Answer:

  • Data Triangulation: Compare studies for variables:

    VariableExample Factors
    Cell TypeHematologic vs. solid tumors
    AssayMTT vs. clonogenic survival
    SolventDMSO concentration (<0.1% recommended)
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers. Validate findings using orthogonal assays (e.g., ATP-based viability + caspase-3 activation) .

Advanced: What strategies enhance the solubility of Pixantrone-bis-(2'-N-BOC) for in vivo delivery?

Methodological Answer:

  • Formulation Screening: Test co-solvents (PEG 400, Cremophor EL) and cyclodextrin complexes (e.g., sulfobutyl ether-β-CD) .
  • Analytical Validation: Use dynamic light scattering (DLS) for particle size and zeta potential. Confirm stability via HPLC after 24h in simulated biological fluids (PBS, pH 7.4) .

Basic: What spectroscopic techniques are essential for confirming Boc-group integrity?

Methodological Answer:

  • FT-IR: Detect carbonyl stretching (~1680–1720 cm1^{-1}) for Boc groups. Compare to Boc-protected analogs (e.g., N-Boc-piperazine derivatives ).
  • 11^{11}B NMR: Validate boronic acid intermediates (if applicable) at δ 10–30 ppm .

Advanced: How to establish structure-activity relationships (SAR) for Pixantrone-bis-(2'-N-BOC) derivatives?

Methodological Answer:

  • Derivative Synthesis: Modify Boc groups (e.g., fluorinated or brominated aryl analogs ).
  • SAR Workflow:
    • In Silico Docking: Predict binding to DNA topoisomerase II.
    • Biological Testing: Correlate substituent electronegativity (Hammett σ values) with cytotoxicity.
    • Multivariate Analysis: Use PCA or PLS regression to identify critical descriptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.